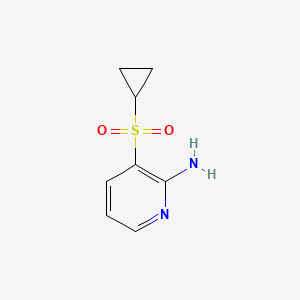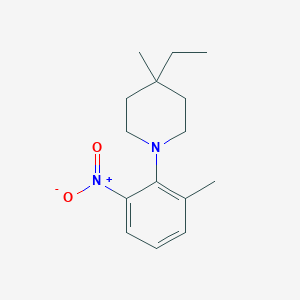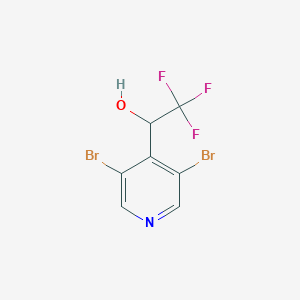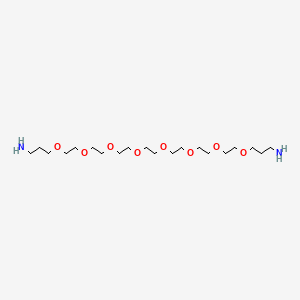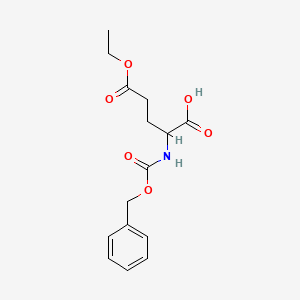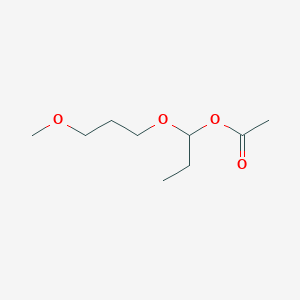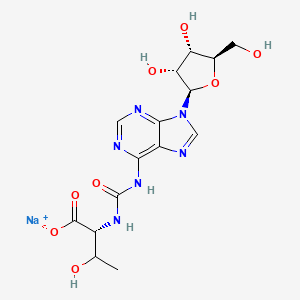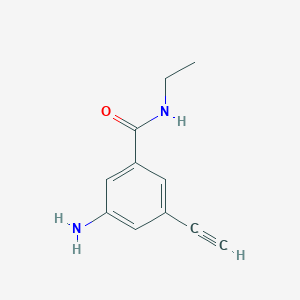![molecular formula C11H13N3O3 B13714789 1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyridine with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反応の分析
Types of Reactions
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds, including potential drugs for various diseases.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
- 1-Boc-pyrazolo[3,4-d]pyridin-7(6H)-one
- 1-Boc-pyrazolo[3,4-b]pyridin-7(6H)-one
Uniqueness
1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its specific ring structure and the presence of the Boc protecting group, which enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
tert-butyl 7-oxo-6H-pyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(6-13-14)4-5-12-9(8)15/h4-6H,1-3H3,(H,12,15) |
InChIキー |
JSAAUDUDSKGKHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CNC2=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


